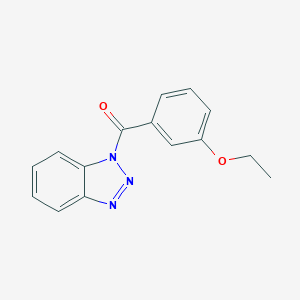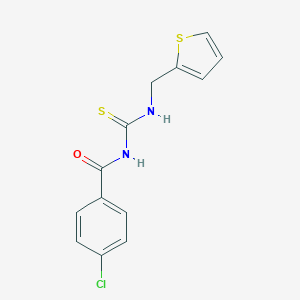![molecular formula C19H21N3O2S B250100 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)
2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide, commonly known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been shown to have promising results in inhibiting the progression of Alzheimer's disease and certain types of cancer.
Wirkmechanismus
DAPT works by inhibiting the gamma-secretase enzyme or the Notch signaling pathway, depending on the application. In Alzheimer's disease, DAPT binds to the active site of the gamma-secretase enzyme and prevents it from cleaving the amyloid precursor protein, which leads to the production of amyloid beta peptides. In cancer, DAPT binds to the Notch receptor and prevents it from activating downstream signaling pathways, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DAPT depend on the application. In Alzheimer's disease, DAPT reduces the production of amyloid beta peptides and prevents the formation of plaques in the brain. In cancer, DAPT induces apoptosis in cancer cells and inhibits tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DAPT in lab experiments include its specificity for the gamma-secretase enzyme or the Notch signaling pathway, depending on the application, and its ability to induce apoptosis in cancer cells. The limitations of using DAPT in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of the results.
Zukünftige Richtungen
For the research on DAPT include further studies on its potential therapeutic applications in Alzheimer's disease and cancer, as well as the development of more specific and less toxic gamma-secretase inhibitors or Notch inhibitors. Additionally, the use of DAPT in combination with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.
Synthesemethoden
The synthesis of DAPT involves a series of chemical reactions that start with the reaction of 2-amino-N-phenylbenzamide with thionyl chloride to form 2-amino-N-phenylbenzamide-4-thiol. This intermediate product is then treated with 2,2-dimethylpropanoyl chloride to form 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
DAPT has been extensively studied for its therapeutic potential in the treatment of Alzheimer's disease and cancer. In Alzheimer's disease, DAPT inhibits the gamma-secretase enzyme, which is responsible for the production of amyloid beta peptides that accumulate in the brain and lead to the formation of plaques. DAPT has been shown to reduce the production of amyloid beta peptides and prevent the formation of plaques in animal models of Alzheimer's disease.
In cancer, DAPT has been shown to inhibit the Notch signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. Notch signaling is often dysregulated in cancer cells, leading to uncontrolled cell growth and tumor formation. DAPT has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models of various types of cancer, including breast, lung, and pancreatic cancer.
Eigenschaften
Molekularformel |
C19H21N3O2S |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropanoylcarbamothioylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2,3)17(24)22-18(25)21-15-12-8-7-11-14(15)16(23)20-13-9-5-4-6-10-13/h4-12H,1-3H3,(H,20,23)(H2,21,22,24,25) |
InChI-Schlüssel |
KVLYGZVIQLEVID-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)




![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)

![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)

